molecular formula C19H21NO3S B2712433 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 1421508-89-5

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No. B2712433
CAS RN: 1421508-89-5
M. Wt: 343.44
InChI Key: CBQXLBTXKMZUFE-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DBeQ has shown promising results in preclinical studies, demonstrating its ability to inhibit the activity of the proteasome, a cellular complex that plays a crucial role in protein degradation and turnover.

Scientific Research Applications

Chemical Synthesis and Properties One area of focus has been the synthesis and characterization of compounds related to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide. Research by Tamm and Hahn (1999) reviewed the coordination chemistry of β-functional phenyl isocyanides, emphasizing research on derivatives like 2-hydroxyphenyl isocyanide, which are precursors in the synthesis of compounds with 2,3-dihydrobenzofuran units. This study highlighted the utility of these compounds in forming carbene complexes, indicating their significance in developing pharmacologically active agents and materials with specific electronic properties (Tamm & Hahn, 1999).

Biological Activities and Applications The pharmacological potential of compounds structurally related to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide has been a key area of research. For instance, the study on insecticidal neolignans from Piper decurrens by Chauret et al. (1996) discovered compounds with 2,3-dihydrobenzofuran cores demonstrating significant insecticidal activity. This research suggests the potential of dihydrobenzofuran derivatives in developing new insecticidal agents (Chauret et al., 1996).

Additionally, compounds with a dihydrobenzofuran core have been investigated for their antitumor properties. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as anticancer agents by examining their ability to inhibit tubulin polymerization. The study found that certain derivatives exhibited promising anticancer activity, particularly against leukemia and breast cancer cell lines, indicating the therapeutic potential of dihydrobenzofuran derivatives in cancer treatment (Pieters et al., 1999).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-17(14-6-7-18-15(12-14)8-10-23-18)13-20-19(22)9-11-24-16-4-2-1-3-5-16/h1-7,12,17,21H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXLBTXKMZUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CCSC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

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